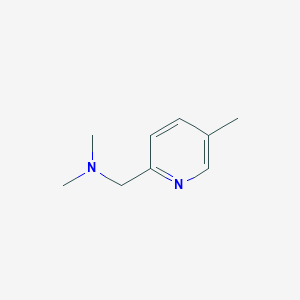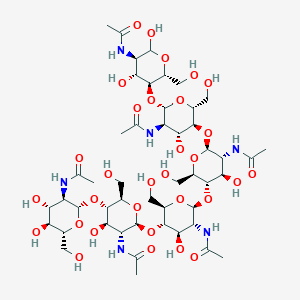
hexa-N-acetyl chitohexaose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-N-acetyl chitohexaose is a hexamer of N-acetylglucosamine, a subunit of the natural polymer chitin . This compound functions as an elicitor in plants, inducing the expression of chitinases . It is also a substrate of lysozyme and binds to LysM domains on certain proteins . This compound has shown potential in enhancing immune responses and inhibiting nitric oxide production by activated macrophages .
Preparation Methods
Hexa-N-acetyl chitohexaose can be synthesized through controlled acid hydrolysis of chitin . The addition of ammonium sulfate to the reaction system significantly increases the production of hexamers and heptamers, which are biologically active oligosaccharides . Industrial production methods involve the use of chitinase enzymes to catalyze the elongation of sugar chains from di-N-acetylchitobiose to this compound .
Chemical Reactions Analysis
Hexa-N-acetyl chitohexaose undergoes various chemical reactions, including:
Scientific Research Applications
Hexa-N-acetyl chitohexaose has a wide range of scientific research applications:
Mechanism of Action
Hexa-N-acetyl chitohexaose exerts its effects by binding to LysM domains on certain proteins, including an endopeptidase of T. thermophilus . This binding induces the expression of chitinases in plants and enhances immune responses in animals . The compound also stimulates cytokine secretion in mesenchymal stem cells and inhibits nitric oxide production by activated macrophages .
Comparison with Similar Compounds
Hexa-N-acetyl chitohexaose is unique due to its specific structure and biological activity. Similar compounds include:
N-acetylglucosamine: A monomer of chitin with similar biological functions but less complex structure.
Chitohexaose: A non-acetylated hexamer of glucosamine with different reactivity and biological activity.
N,N’-diacetylchitobiose: A dimer of N-acetylglucosamine with distinct properties and applications.
This compound stands out due to its ability to induce chitinase expression, enhance immune responses, and exhibit antitumor effects .
Properties
Molecular Formula |
C48H80N6O31 |
|---|---|
Molecular Weight |
1237.2 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C48H80N6O31/c1-13(61)49-25-33(69)38(20(8-56)75-43(25)74)81-45-27(51-15(3)63)35(71)40(22(10-58)77-45)83-47-29(53-17(5)65)37(73)42(24(12-60)79-47)85-48-30(54-18(6)66)36(72)41(23(11-59)80-48)84-46-28(52-16(4)64)34(70)39(21(9-57)78-46)82-44-26(50-14(2)62)32(68)31(67)19(7-55)76-44/h19-48,55-60,67-74H,7-12H2,1-6H3,(H,49,61)(H,50,62)(H,51,63)(H,52,64)(H,53,65)(H,54,66)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43?,44+,45+,46+,47+,48+/m1/s1 |
InChI Key |
GVTXKCFKWGVHBK-SDEUBOORSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



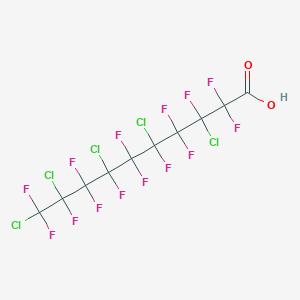
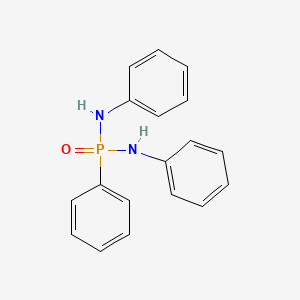
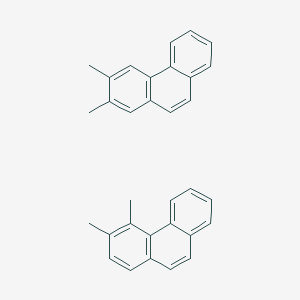
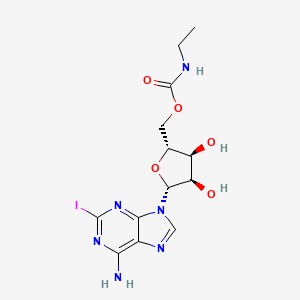
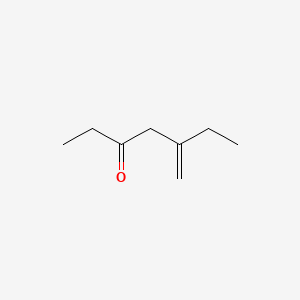
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
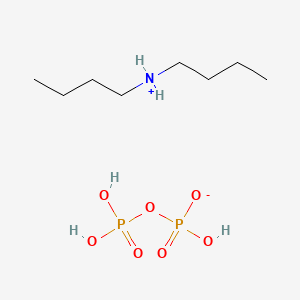
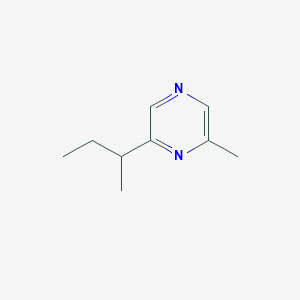
![[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium](/img/structure/B13822162.png)
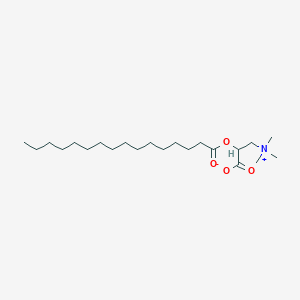
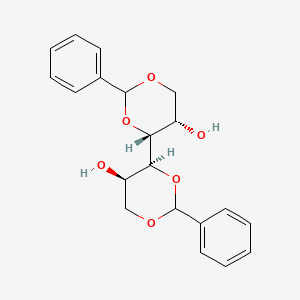
![3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13822181.png)
